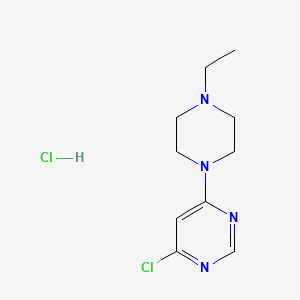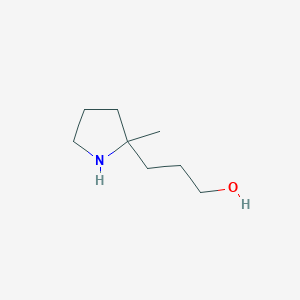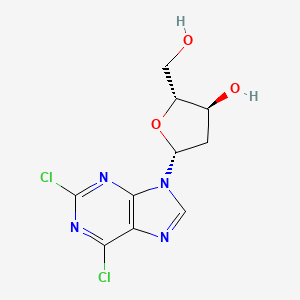
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride
Vue d'ensemble
Description
“4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride” is a chemical compound with the molecular formula C10H16Cl2N4. It is used in research and has a molecular weight of 263.17 g/mol .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, involves a series of chemical reactions . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques . For example, its boiling point and melting point can be determined .Applications De Recherche Scientifique
Antitubercular Activity
Recent studies have focused on the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, including ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylates, and their evaluation as antitubercular agents. These compounds demonstrated significant in silico and in vitro antitubercular activity, highlighting the potential of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride derivatives in this area (Vavaiya et al., 2022).
Anti-Cancer and Anti-5-Lipoxygenase Agents
A study on pyrazolopyrimidines derivatives, synthesized from similar compounds, showed potential as anticancer and anti-5-lipoxygenase agents. This research underscores the significance of pyrimidine derivatives, including this compound, in the development of novel therapeutic agents (Rahmouni et al., 2016).
Synthesis of Novel Pyrimidine Derivatives
Research on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents has demonstrated the versatility of this compound in synthesizing various bioactive compounds. This work is crucial for the development of new medicinal compounds (Abdou, 2006).
CB2 Neutral Antagonists
A study on the development of oxazolo[5,4-d]pyrimidines as CB2 neutral antagonists identified compounds with significant CB2 binding affinity, suggesting their potential in medical applications. The design of these compounds was based on scaffold hopping strategies involving pyrimidine derivatives (Tuo et al., 2018).
Anti-TMV Activity
A study on the synthesis of novel poly-substituted pyrimidine-5-amino amide and aryl(Thio)urea derivatives highlighted their promising anti-TMV (Tobacco mosaic virus) activity. This research underscores the potential of pyrimidine derivatives in agricultural applications (Wei, 2011).
Mécanisme D'action
The mechanism of action of “4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride” and similar compounds involves their interaction with various biological targets . For example, they have been shown to have neuroprotective and anti-inflammatory properties . They work by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Orientations Futures
The future directions for research on “4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride” and similar compounds could include further exploration of their potential therapeutic uses . For example, their neuroprotective and anti-inflammatory properties suggest they could be developed as treatments for neurodegenerative diseases .
Propriétés
IUPAC Name |
4-chloro-6-(4-ethylpiperazin-1-yl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHJCKZQCKJXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1433153.png)



![N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine](/img/structure/B1433160.png)


![(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1433165.png)
![3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide](/img/structure/B1433167.png)

![Pyrazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1433170.png)
![[5-(3-Thienylcarbonyl)-2-thienyl]acetic acid](/img/structure/B1433171.png)